molecular formula C12H14ClNO3 B2368186 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride CAS No. 2361635-04-1

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride

Cat. No.: B2368186
CAS No.: 2361635-04-1
M. Wt: 255.7
InChI Key: SIIQZOJTJQVFQJ-UHFFFAOYSA-N
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Description

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a benzofuran moiety substituted with a methyl group at the 7-position. The compound combines the structural framework of benzofuran—a heterocyclic aromatic system—with a propanoic acid backbone, modified by an amino group and a hydrochloride salt.

The compound is commercially available through global suppliers such as IHWA CO., LTD (Korea), Synthesia, a.s. (Czech Republic), and BrightGene Health Technology Co., Ltd (China), indicating its relevance in industrial and academic research .

Properties

IUPAC Name

2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQZOJTJQVFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization of Ortho-Substituted Phenols

Substituted phenols react with alkynes or propargyl alcohols under copper catalysis to form benzofurans. For 7-methyl derivatives, 2-hydroxy-4-methylbenzaldehyde serves as the starting material.

Representative Protocol

  • Reactant : 2-Hydroxy-4-methylbenzaldehyde (10 mmol), propargyl alcohol (12 mmol).
  • Catalyst : CuBr (10 mol%), Na₂CO₃ (2 equiv).
  • Conditions : DMSO, 80°C, 12 h.
  • Yield : 78% 7-methyl-1-benzofuran-3-carbaldehyde.

Mechanism : Copper acetylide formation initiates cyclization, followed by dehydration (Figure 1).

Rhodium-Mediated C–H Activation

Rhodium complexes enable direct functionalization of aryl rings. Aryl boronic acids coupled with alkynes yield benzofurans with precise substitution patterns.

Example

  • Substrate : 4-Methylphenyl boronic acid + ethynyltrimethylsilane.
  • Catalyst : [Cp*RhCl₂]₂ (5 mol%).
  • Additive : AgSbF₆ (20 mol%).
  • Outcome : 7-Methylbenzofuran-3-carboxylic acid (62% yield).

Hydrochloride Salt Formation

Freebase amino acids are treated with HCl gas or concentrated HCl in anhydrous solvents:

Optimized Protocol

  • Substrate : 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid (1 equiv).
  • Acid : 4 M HCl in dioxane (1.1 equiv).
  • Conditions : 0°C, 2 h, stirring.
  • Isolation : Precipitation → filtration → drying under vacuum.
  • Purity : 95% (HPLC).

Industrial-Scale Considerations

Catalytic Efficiency Comparison

Catalyst Temp (°C) Yield (%) Purity (%)
CuBr 80 78 92
[Cp*RhCl₂]₂ 100 62 89
Pd(OAc)₂ 120 54 85

Data aggregated from and.

Cost Analysis

  • Copper-based routes : \$12.50/g (raw materials).
  • Rhodium-based routes : \$48.20/g (catalyst cost dominant).

Analytical Characterization

Critical quality control parameters include:

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • NMR (¹H) : δ 7.45 (d, J = 8.2 Hz, 1H, benzofuran-H), 4.12 (q, 1H, α-CH), 2.41 (s, 3H, CH₃).
  • XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, 24.3° confirm crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include halogenated phenylalanine derivatives and substituted benzofuran/benzene compounds. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties
Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Storage Conditions
2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid HCl Not Provided C₁₂H₁₄ClNO₃* ~283.7† 7-methylbenzofuran, amino, HCl Likely inert atmosphere, room temp‡
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl 2375248-68-1 C₉H₁₀Cl₂FNO₂ 254.08 3-Cl, 2-F phenyl, amino, HCl Inert atmosphere, room temperature
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl Not Provided C₁₃H₁₈ClFN₂O₂ ~296.7† 3-F, 4-OCH₃ phenyl, amide, HCl Not specified (likely similar)

*Calculated based on benzofuran (C₈H₆O) + propanoic acid (C₃H₅NO₂) + HCl. †Estimated from molecular formula. ‡Inferred from analogs like .

Key Observations:

Benzofuran vs. Halogenated Phenyl Groups: The primary compound’s 7-methylbenzofuran group confers distinct electronic and steric properties compared to halogenated phenyl rings in analogs. The methyl group at the 7-position may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation in vivo.

Backbone Modifications: Unlike the propanoic acid backbone in the primary compound, the third analog (Table 1) features an amide linkage (N-methylpropanamide), altering solubility and bioavailability. Amide groups typically enhance membrane permeability but reduce aqueous solubility .

Stability and Handling

  • The primary compound and its halogenated analog share similar storage requirements (inert atmosphere, room temperature), indicating moderate stability. In contrast, amide-containing analogs may require stricter moisture control due to hydrolytic sensitivity .

Biological Activity

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride, often referred to as a derivative of benzofuran, has garnered attention in recent biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and neuroprotective effects, supported by data tables and relevant case studies.

  • Chemical Formula : C11H13NO3·HCl
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 250710-65-7

The compound features a benzofuran moiety which is known for various biological activities, including modulation of neurotransmitter systems and antimicrobial properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride. The compound has shown promising results against various bacterial strains.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis10
Salmonella typhi15

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity against Candida albicans with an MIC of 20 µM. This suggests its potential use in treating fungal infections .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegeneration. A notable study utilized in vitro assays to assess the protective effects against oxidative stress in neuronal cells.

Case Study Findings

In a study involving human neuroblastoma SH-SY5Y cells exposed to oxidative stress, treatment with 2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride resulted in:

  • Reduction in Reactive Oxygen Species (ROS) : A decrease of approximately 30% compared to untreated controls.
  • Improvement in Cell Viability : Enhanced cell survival rates by about 40% at a concentration of 50 µM.

These findings highlight the compound's potential as a neuroprotective agent .

The biological activities of 2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid hydrochloride may be attributed to its interaction with various molecular targets:

  • Modulation of Neurotransmitter Systems : The benzofuran structure may influence neurotransmitter release and receptor activity.
  • Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.
  • Inhibition of Bacterial Enzymes : Structural components may interfere with bacterial cell wall synthesis or metabolic pathways.

Q & A

Basic: What are the key steps in synthesizing 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid; hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves:

Precursor Activation : Reacting 7-methyl-1-benzofuran-3-carboxylic acid with ammonia to form an amide intermediate.

Reduction : Using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to convert the nitrile/amide group to an amine.

Hydrolysis : Acidic or basic hydrolysis to yield the final amino acid derivative, followed by HCl treatment to form the hydrochloride salt.
Optimization : Solvent selection (ethanol/methanol for polar intermediates), temperature control (0–25°C to prevent side reactions), and catalyst loading (e.g., 5–10% Pd-C for hydrogenation) are critical. Reaction progress is monitored via TLC (Rf tracking) and HPLC for purity validation .

Basic: How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

Methodological Answer:

  • Structural Confirmation :
    • NMR (¹H/¹³C): Assigns proton environments (e.g., benzofuran methyl group at ~δ 2.4 ppm) and carbon backbone.
    • FT-IR : Identifies amine (N-H stretch ~3300 cm⁻¹) and carboxylate (C=O ~1700 cm⁻¹) groups.
  • Purity Assessment :
    • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient): Quantifies impurities (<98% purity threshold for biological studies).
    • Elemental Analysis : Validates C, H, N, Cl content (±0.3% theoretical) .

Advanced: How can computational methods streamline the design of derivatives for enhanced biological activity?

Methodological Answer:

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states to predict feasible synthetic routes.
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., bacterial dihydrofolate reductase for antimicrobial activity).
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. bromo groups on benzofuran) with bioactivity using regression analysis.
    Validation : Experimental IC₅₀ values are compared with computational predictions to refine models .

Advanced: How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Variable Control : Standardize assay conditions (pH 7.4 buffer, 37°C incubation, and DMSO concentration ≤1%).
  • Statistical Analysis : Apply ANOVA to identify outliers; use Bland-Altman plots for inter-lab reproducibility checks.
  • Mechanistic Follow-Up : Conduct SPR (surface plasmon resonance) to confirm binding kinetics or competitive ELISA to rule off-target effects.
    Example : Discrepancies in enzyme inhibition may arise from varying redox conditions affecting the compound’s stability .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Desiccant : Include silica gel packs to avoid hygroscopic clumping.
  • Solubility : Prepare fresh solutions in deionized water (for hydrochloride salt) and avoid freeze-thaw cycles.
    Stability Monitoring : Track via HPLC every 3 months; discard if purity drops below 95% .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Dose Escalation : Start at 1 mg/kg (rodent models) with weekly increments, monitoring serum creatinine and ALT/AST levels.
  • Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., oxidized benzofuran byproducts).
  • Chelation Therapy : Pre-treat with N-acetylcysteine (NAC) if redox-mediated toxicity is suspected.
    Documentation : Adhere to OECD Guidelines 420/423 for acute oral toxicity testing .

Basic: What are the compound’s known biological targets, and how are binding assays designed?

Methodological Answer:

  • Targets : Preliminary studies suggest activity against GABAₐ receptors (via competitive displacement assays) and bacterial cell wall synthases.
  • Assay Design :
    • Radioligand Binding : Use ³H-labeled muscimol for GABAₐ receptor affinity (Kd calculation).
    • Microbroth Dilution : Test MIC (minimum inhibitory concentration) against S. aureus (ATCC 25923) in Mueller-Hinton broth .

Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in pharmacokinetic studies?

Methodological Answer:

  • Synthesis : Introduce ¹⁴C at the methyl group of benzofuran via Suzuki-Miyaura coupling with labeled methylboronic acid.
  • Tracing : Administer labeled compound in rodent models; quantify distribution via scintillation counting of plasma/tissue homogenates.
  • Metabolic Pathways : Identify major metabolites using radio-HPLC and compare with unlabeled controls .

Basic: What spectroscopic challenges arise due to the benzofuran moiety, and how are they addressed?

Methodological Answer:

  • Fluorescence Interference : Benzofuran’s autofluorescence complicates fluorescence-based assays. Solution : Use quenchers (e.g., acrylamide) or switch to luminescence detection.
  • UV-Vis Overlap : Strong absorbance at 270 nm may interfere with protein assays (e.g., Bradford). Solution : Dilute samples or use alternative assays (BCA method) .

Advanced: What are the ethical and methodological considerations for using this compound in neuropharmacology studies?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Assess via in vitro PAMPA-BBB model (Pe > 1.5×10⁻⁶ cm/s indicates high permeability).
  • Ethical Approval : Submit IACUC protocols detailing endpoints for seizure thresholds or cognitive tests in animal models.
  • Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw electrophysiology datasets .

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